molecular formula C21H22N4O2 B11005158 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11005158
M. Wt: 362.4 g/mol
InChI Key: RCWHRWDJWROTOH-UHFFFAOYSA-N
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Description

This compound features a 5-methoxyindole core linked via an acetamide group to a 1-methylbenzimidazole ethyl moiety. The indole and benzimidazole heterocycles are pharmacologically significant, often associated with receptor binding and enzyme inhibition.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O2/c1-24-19-6-4-3-5-17(19)23-20(24)9-11-22-21(26)14-25-12-10-15-13-16(27-2)7-8-18(15)25/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,22,26)

InChI Key

RCWHRWDJWROTOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methoxyindole, benzimidazole derivatives, and acetic anhydride. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the acetamide linkage would produce an amine derivative.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to benzimidazole and indole derivatives. For instance, research indicates that derivatives containing benzimidazole moieties can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. In vivo experiments demonstrated that these derivatives improved antioxidant enzyme activity and reduced markers of neuroinflammation such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Case Study: Ethanol-Induced Neurodegeneration

A specific study investigated the effects of a benzimidazole-containing acetamide derivative on ethanol-induced neurodegeneration. The treatment significantly reduced oxidative stress and memory impairment in experimental models, suggesting that compounds like 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide may serve as multi-target neuroprotectants .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research has shown that indole and benzimidazole derivatives possess significant cytotoxic activity against various cancer cell lines. For example, certain derivatives have been documented to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .

Case Study: Colon Cancer Treatment

In one notable study, a related compound demonstrated anti-proliferative effects against colon cancer cells by modulating the expression of growth inhibitors. The results indicated that these compounds could reshape the tumor microenvironment, enhancing immune cell infiltration while reducing suppressive cell populations . This suggests that This compound may have similar applications in cancer therapy.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a versatile therapeutic agent. Its structure allows for interactions with various biological targets, which can lead to multiple therapeutic effects. The affinity of indole and benzimidazole derivatives for different receptors involved in disease processes underlines their potential as multi-target drugs .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Neuroprotection Reduces oxidative stress and inflammation in neurodegenerative conditionsEnhances antioxidant activity; lowers TNF-α and NF-κB levels
Cancer Treatment Induces apoptosis in cancer cells; inhibits tumor growthEffective against colon cancer; alters tumor microenvironment
Pharmacological Use Multi-target interactions leading to diverse therapeutic effectsAffinity for various receptors; potential for broad-spectrum therapeutic use

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Benzimidazole-Acetamide Derivatives

  • N-((2-(5-Chloro-1H-Benzo[d]Imidazol-2-yl)Phenylamino)Methyl)-N-(4-Chlorophenyl)Acetamide (Compound 4, ) Structural Differences: Chloro substituents on benzimidazole and phenyl groups instead of methoxyindole. FTIR and NMR data confirm NH, C-Cl, and aromatic stretching, suggesting distinct solubility and reactivity .
  • 2-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Propanamide (Compound 8, )

    • Structural Differences : Isoxazole ring replaces the indole moiety.
    • Functional Impact : The isoxazole may target different enzymes (e.g., COX-2), while the absence of methoxyindole reduces serotonin receptor affinity. IR data shows strong CO and NHCO peaks, indicating hydrogen-bonding capacity similar to the target compound .

Indole-Acetamide Derivatives

  • Melatonin (N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Acetamide, )

    • Structural Differences : Ethyl chain instead of benzimidazole-ethyl group.
    • Functional Impact : Melatonin binds MT1/MT2 receptors for circadian regulation. The benzimidazole in the target compound may introduce kinase inhibition or enhance metabolic stability, diverging from melatonin’s primary applications .
  • N-[2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)Ethyl]Acetamide (2-Methylmelatonin, )

    • Structural Differences : Additional methyl group on indole.
    • Functional Impact : Methylation may reduce receptor selectivity compared to the target compound’s benzimidazole, which could broaden target specificity .
  • Novel Melatonin Derivatives (Compounds 5–9, ) Example: Compound 5 (triazole-modified indole) and Compound 8 (tetrazole substituent). Functional Impact: Thiol/tetrazole groups enhance antioxidant or metal-binding properties. The target compound’s benzimidazole may instead favor interactions with ATP-binding pockets in kinases .

Hybrid Indole-Benzimidazole Compounds

  • 2-(5-Bromo-1H-Indol-1-yl)-N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Acetamide ()

    • Structural Differences : Brominated indole replaces benzimidazole.
    • Functional Impact : Bromine’s steric bulk and electronegativity may hinder binding compared to the planar benzimidazole, which facilitates π-π interactions .
  • 2-[2-(5-Ethyl-1,3,4-Oxadiazol-2-yl)Indol-1-yl]-N-[(4-Methylphenyl)Methyl]Acetamide () Structural Differences: Oxadiazole and p-methylbenzyl groups.

Comparative Physicochemical and Pharmacological Analysis

Compound Core Structure Key Substituents Potential Applications Key Differentiators
Target Compound Indole + Benzimidazole 5-Methoxyindole, 1-Methylbenzimidazole Kinase inhibition, Receptor modulation Dual heterocycle synergy
Melatonin () Indole 5-Methoxy, Ethylacetamide Circadian rhythm regulation Lacks benzimidazole; shorter chain
Compound 4 () Benzimidazole + Chlorophenyl Chloro, Phenyl Antimicrobial Chlorine substituents; no indole
2-Methylmelatonin () Indole 2-Methyl, 5-Methoxy Sleep disorders Methyl reduces receptor selectivity
Compound 8 () Indole + Tetrazole Tetrazole-methyl Antioxidant, Chelation Tetrazole vs. benzimidazole

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a derivative that combines the structural features of indole and benzimidazole, which are known to exhibit various biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Structural Overview

The compound consists of two primary moieties:

  • Indole Structure : The 5-methoxyindole unit is recognized for its role in melatonin receptor binding and modulation.
  • Benzimidazole Moiety : This structure is associated with a wide range of biological activities, including anticancer and antimicrobial properties.
PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have indicated that compounds containing both indole and benzimidazole structures can exhibit significant anticancer properties. For example, benzimidazole derivatives have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis through the activation of specific pathways such as the caspase cascade and cell cycle arrest at the G2/M phase.

Case Study

A study evaluating the cytotoxic effects of benzimidazole derivatives found that certain analogs exhibited IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • In Vitro Studies : Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects comparable to standard antibiotics .

Melatonin Receptor Modulation

Given the presence of the methoxyindole moiety, this compound may interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns.

Biological Implications

Research suggests that melatonin receptor agonists can have neuroprotective effects and may be beneficial in treating conditions like insomnia and mood disorders .

Indole-Binding Mechanism

The indole structure facilitates binding to melatonin receptors through hydrogen bonding and π-π interactions, enhancing receptor activation .

Benzimidazole Activity

The benzimidazole moiety contributes to the compound's ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases .

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